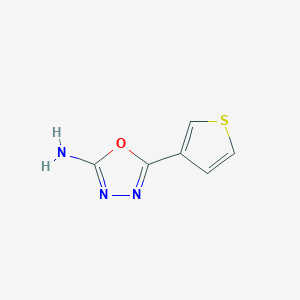
1-(3-Bromopropyl)piperidine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of functionalized piperidines can be achieved through multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS), as described in the first paper . This method allows for the formation of Mannich-type products or highly functionalized piperidines depending on the substituents present in the 1,3-dicarbonyl compounds used. Another approach for synthesizing piperidine derivatives involves the use of PEG-embedded potassium tribromide as a recyclable catalyst, which facilitates the coupling of aldehyde, amine, and β-keto ester to yield functionalized piperidines . Additionally, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, has been proposed through the catalytic hydrogenation of pyrrolylpyridine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography. For instance, the absolute configuration of 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine was determined through this method . Similarly, the structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride was also established by X-ray diffraction analysis .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the bromination of piperazinediones leads to the formation of bromo derivatives, which can be further modified through substitution reactions and reduction steps to yield epithio- and epidithio-piperazinediones . The selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst provides a direct route to 2- and 4-substituted piperidin-3-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and functional groups. The presence of substituents can affect the compound's reactivity, solubility, and biological activity. For instance, the synthesis of 2-hydroxy-1-(1-phenyltetralyl)piperidine and its intermediates, derivatives of phencyclidine, aimed to explore their analgesic effects, indicating the importance of the aromatic and piperidine rings for biological activity . The study of thioamides and their derivatives, including 1-(o-hydroxy-alpha-alkylthiobenzylidene)piperidinium salts, also highlights the relationship between structure and properties such as antimitotic and enzymatic activity .
Scientific Research Applications
Synthesis and Structural Analysis
1-(3-Bromopropyl)piperidine hydrobromide is a compound used in various synthetic and structural analysis applications. For instance, its derivatives are synthesized for evaluating activities such as antinociceptive activities, which are assessed through methods like hot-plate and tail-withdrawal tests in animals (Ahmed, Laws, Madani, & Casy, 1985). Furthermore, the absolute configuration of such compounds is often determined through X-ray crystallography of hydrobromide salts.
Molecular Modeling and Drug Design
Compounds related to 1-(3-Bromopropyl)piperidine hydrobromide play a crucial role in molecular modeling and the design of potential therapeutic agents. For example, novel carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold have been designed and synthesized for their potential antiplatelet aggregating properties, with molecular modeling studies enhancing understanding of their interactions (Youssef et al., 2011).
Chemistry of Heterocyclic Compounds
The compound and its derivatives are of significant interest in the study of heterocyclic chemistry. A notable example includes the conjugate addition of derivatives to alkyl acrylates, which leads to the synthesis of novel compounds such as 2-(methoxycarbonyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Pharmaceutical Research
This compound finds application in pharmaceutical research, especially in the synthesis of centrally active modulators of glutamate receptors. These modulators can potentially facilitate the induction of long-term potentiation in vivo, which is crucial for understanding the mechanisms underlying memory and learning (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).
Environmental and Material Sciences
In environmental and material science research, derivatives of 1-(3-Bromopropyl)piperidine hydrobromide are used in the development of new materials, such as task-specific ionic liquids for CO2 capture. These ionic liquids, derived from reactions involving compounds similar to 1-(3-Bromopropyl)piperidine hydrobromide, can reversibly sequester CO2 as a carbamate salt, offering potential solutions for environmental issues related to CO2 emissions (Bates, Mayton, Ntai, & Davis, 2002).
Safety and Hazards
“1-(3-Bromopropyl)piperidine hydrobromide” is considered hazardous. It causes skin irritation and serious eye irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If inhaled, the affected individual should be moved to fresh air and kept at rest .
properties
IUPAC Name |
1-(3-bromopropyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHMRQYPQWJGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602838 | |
| Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)piperidine hydrobromide | |
CAS RN |
58689-34-2 | |
| Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)
![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)



![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)






![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)